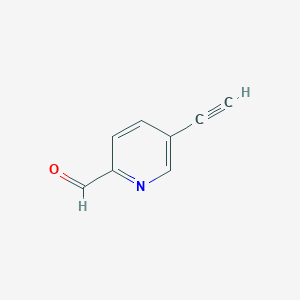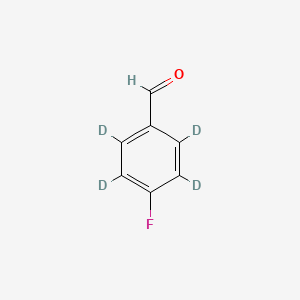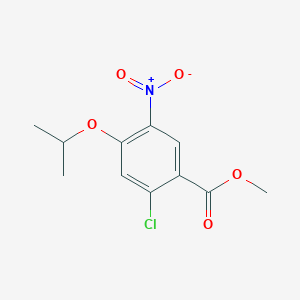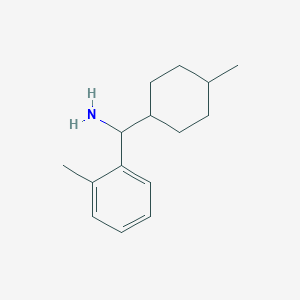
(4-Methylcyclohexyl)(2-methylphenyl)methanamine
Overview
Description
“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a chemical compound with the CAS Number: 1250898-91-9 . It has a molecular weight of 217.35 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is1S/C15H23N/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 217.35 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Compounds related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine" have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, showcasing a high-yielding route with detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018). Another study focused on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, contributing to the understanding of new psychoactive substances and their identification (Wallach et al., 2016).
Analytical Applications
Arylcyclohexylamines, including compounds with structural similarities to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", were characterized and analyzed in various biological matrices, aiding in the forensic identification of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Material Science Applications
In materials science, the synthesis of quinazoline-based ruthenium complexes from (4-Phenylquinazolin-2-yl)methanamine demonstrated their potential in efficient transfer hydrogenation reactions. This research highlights the application of such compounds in catalysis, achieving excellent conversions and high turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxicity and Imaging
Iron(III) complexes with derivatives of (phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine) exhibited unprecedented photocytotoxicity under red light, presenting a novel approach for cancer treatment and cellular imaging. These complexes demonstrated the ability to interact with DNA and generate reactive oxygen species, highlighting their therapeutic potential (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Evaluation
Derivatives of aryl aminomethyl, including compounds structurally related to "(4-Methylcyclohexyl)(2-methylphenyl)methanamine", have been evaluated for their antimicrobial properties. Schiff’s bases and aryl aminomethyl derivatives were synthesized and tested, showing significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).
Safety And Hazards
properties
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13,15H,7-10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTSNKIUBHRNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



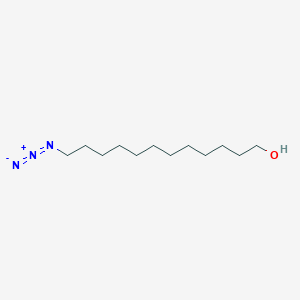
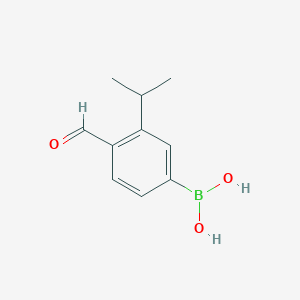

![7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1442997.png)

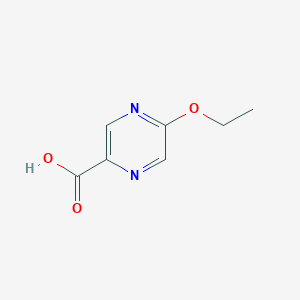
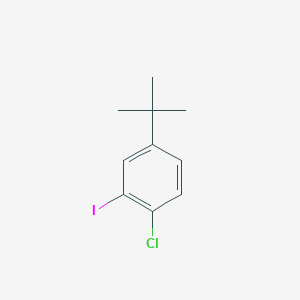

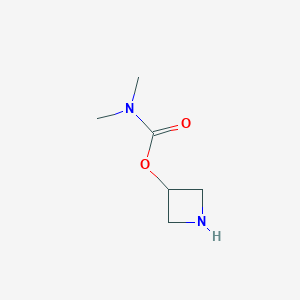
![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)

